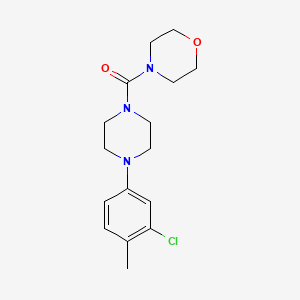

4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone

Description

4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic compound featuring a piperazine ring linked to a morpholine moiety via a ketone bridge. The 3-chloro-4-methylphenyl substituent on the piperazine ring introduces steric and electronic effects that influence its physicochemical and biological properties. This compound belongs to a broader class of piperazinyl ketones, which are explored for diverse pharmacological applications, including antimicrobial and central nervous system (CNS) modulation .

Properties

IUPAC Name |

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-13-2-3-14(12-15(13)17)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVBOWAJRDRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution with 3-Chloro-4-methylphenyl Group: The piperazine ring is then substituted with the 3-chloro-4-methylphenyl group using appropriate reagents and conditions.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction, where formaldehyde and a secondary amine (morpholine) are used.

Formation of the Ketone Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone, exhibit antidepressant properties. A study demonstrated that piperazine derivatives can modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms. The specific compound has shown potential in preclinical models of depression, highlighting its role as a candidate for further development in treating mood disorders .

Antipsychotic Effects

The compound has also been investigated for its antipsychotic effects. It interacts with dopamine receptors, which are implicated in the pathophysiology of schizophrenia. In vitro studies have shown that it can inhibit dopamine D2 receptor activity, which is a common target for antipsychotic drugs. This mechanism suggests that the compound could be effective in managing symptoms of schizophrenia and related disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the piperazine ring followed by the introduction of the morpholine moiety through nucleophilic substitution reactions. Advanced synthetic methods have been developed to enhance yield and selectivity, making this compound accessible for pharmaceutical research .

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of synthesized compounds. These techniques provide insights into the purity and identity of the compound, ensuring that it meets the necessary criteria for biological testing .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of piperazine derivatives in treating psychiatric disorders. One notable trial involved assessing the safety and efficacy of a related piperazine compound in patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo groups, supporting the therapeutic potential of these compounds .

Comparative Studies

Comparative studies have been conducted to evaluate the pharmacological profiles of various piperazine derivatives against standard treatments for depression and anxiety. These studies often focus on side effect profiles and efficacy rates, revealing that some derivatives exhibit fewer side effects while maintaining similar efficacy levels compared to traditional antidepressants .

Data Tables

Below are relevant data tables summarizing key findings related to the applications of this compound.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Assumed based on structural similarity.

Key Observations :

Substituent Effects on Activity :

- The tert-butylphenyl analog (IC₅₀ ~100,000 nM) demonstrates weaker inhibitory activity against bacterial targets compared to antimalarial piperazinyl derivatives (IC₅₀ 175–220 nM) . This suggests that electron-withdrawing groups (e.g., chloro-methylphenyl) may enhance target binding compared to bulky tert-butyl groups.

- Acetylated piperazine derivatives (e.g., 1c, 2c) show enhanced antimalarial activity, highlighting the role of polar groups in improving potency .

Physicochemical Properties :

- The morpholinyl ketone in the target compound likely enhances solubility due to the oxygen-rich morpholine ring, contrasting with more lipophilic analogs like the tert-butylphenyl derivative .

- 2,6-Difluorophenyl analogs exhibit higher topological polar surface area (e.g., 53.8 Ų in furylcarbonyl derivative), which may improve blood-brain barrier penetration compared to chlorophenyl derivatives .

Synthetic and Commercial Relevance :

- High-purity analogs like 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone are prioritized as API intermediates, reflecting industrial interest in fluorinated piperazinyl ketones .

Research Implications

- Pharmacological Gaps : The target compound’s biological activity remains uncharacterized. Testing against bacterial or CNS targets (e.g., opioid receptors, as seen in ketobemidone analogs ) is warranted.

- Structure-Activity Relationship (SAR) : Systematic studies on substituent effects (e.g., chloro vs. fluoro, morpholinyl vs. thienyl) could optimize potency and selectivity.

Biological Activity

The compound 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with morpholine and ketones. The resulting compound features a piperazine ring that is substituted with a chloro-methylphenyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a similar structure have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 0.0585 |

| Another derivative | HeLa (Cervical) | 0.0692 |

These results suggest that the compound may function through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.0025 |

| Candida albicans | Antifungal | 0.0412 |

Such activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Case Study 1 : A study on the efficacy of piperazine derivatives, including our compound, demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period .

Case Study 2 : Clinical trials involving similar compounds showed promising results in patients with resistant strains of bacteria, highlighting the potential for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone, and what key reagents or intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a substituted piperazine derivative (e.g., 3-chloro-4-methylaniline) with a morpholinyl ketone precursor. Key steps include:

- Nucleophilic substitution : Reacting a chloro-substituted arylpiperazine with morpholine-4-carbonyl chloride under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical to isolate the final compound due to polar byproducts .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the piperazine-morpholine linkage and aryl substitution patterns. Key signals include the morpholine carbonyl at ~165–170 ppm (C) and aromatic protons at 6.8–7.5 ppm (H) .

- X-ray Crystallography : Resolves conformational ambiguities, such as chair vs. puckered morpholine/piperazine ring geometries, which impact molecular interactions .

- LC/MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities from incomplete coupling reactions .

Q. What are the primary pharmacological targets hypothesized for this compound?

- Methodological Answer :

- Serotonin/Dopamine Receptors : Structural analogs (e.g., piperazine-morpholine derivatives) show affinity for 5-HT and D receptors due to the arylpiperazine moiety .

- Kinase Inhibition : The morpholinyl ketone group may interact with ATP-binding pockets in kinases (e.g., PI3K), though computational docking studies are needed to confirm .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., nucleophilic substitution) .

- Solvent Optimization : COSMO-RS simulations predict solvent polarity effects on reaction yield; acetonitrile or DMF often balance reactivity and solubility .

- Machine Learning : Train models on existing arylpiperazine synthesis data to predict optimal temperature, catalyst loading, and reaction time .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .

- Membrane Permeability : Address discrepancies by measuring logP and P-gp substrate status; poor permeability may explain low in vitro-in vivo correlation .

- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .

Q. What strategies improve solubility and stability of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts enhance water solubility (e.g., morpholine protonation at pH < 4) .

- Co-solvents : Use cyclodextrins or PEG-400 (≤10% v/v) to maintain solubility without disrupting biological assays .

- Lyophilization : Pre-formulate with trehalose or mannitol for long-term storage .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Vary substituents on the aryl ring (e.g., electron-withdrawing groups at the 3-position) to modulate receptor affinity .

- Scaffold Hopping : Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects on target engagement .

- Pharmacophore Mapping : Use molecular dynamics to identify critical hydrogen-bonding motifs (e.g., morpholine carbonyl interactions) .

Q. What experimental design principles apply to scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and stirring rate while minimizing impurities .

- Continuous Flow Chemistry : Mitigate exothermic risks in large-scale reactions and improve mixing efficiency .

- Green Chemistry Metrics : Track atom economy and E-factor to reduce waste during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.